N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Medicinal Chemistry Chemical Biology Chiral Pyrrolidine Building Blocks

Reproducibility risks arise when substituting close pyrrolidine-acetamide analogs without experimental validation. This single-enantiomer (R)-configured compound eliminates racemic ambiguity and provides a defined lipophilicity increment (~+0.5 log P vs. N-methyl) for systematic SAR series. • Enables head-to-head developability profiling across the N-methyl → N-ethyl → N-isopropyl series • Versatile chiral intermediate: hydroxyethyl handle permits esterification, etherification, or oxidation • Purity ≥98% (HPLC); enantiomeric excess confirmable upon request

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7985233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)CCO)C(=O)C
InChIInChI=1S/C10H20N2O2/c1-3-12(9(2)14)10-4-5-11(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
InChIKeyJMAFUTPCKRRIAW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide: Chemical Identity & Baseline


N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral, non-racemic pyrrolidine-acetamide with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its structure features a (3R)-configured pyrrolidine ring bearing an N-(2-hydroxyethyl) substituent and an N-ethylacetamide side chain at the 3-position . The compound is listed as a specialty research chemical by multiple suppliers, with a specified purity of 98% (HPLC) . The (S)-enantiomer (CAS 1353995-14-8) and the des-ethyl analog N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 898384-50-4) are also commercially available, establishing a defined stereochemical and substitutional comparator space .

Chiral (R)-enantiomer: Non-racemic pyrrolidine-acetamide suitable for stereochemical control studies and enantioselective synthesis.
Defined N-ethyl substitution: Distinct lipophilicity and steric profile vs. N-methyl/N-isopropyl analogs; supports systematic N-alkyl SAR exploration.
Vendor-reported purity specification: Chemical purity by HPLC (vendor data); suitable for medicinal chemistry intermediate procurement.

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide: Why Substitution Fails


Within the pyrrolidine acetamide class, small structural perturbations—particularly N-alkyl chain length, pyrrolidine N-substitution, and absolute configuration—are known to produce substantial shifts in receptor-binding profiles, physicochemical properties, and metabolic stability [1]. The (R)-enantiomer of N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-acetamide differs from its (S)-antipode and from the N-unsubstituted, N-methyl, and N-isopropyl analogs in hydrogen-bonding capacity (one H-bond donor from the terminal hydroxyl), calculated log P, and steric demand at the acetamide nitrogen, all of which can gate target engagement. Consequently, substituting any close analog without experimental confirmation of functional equivalence introduces a risk of altered selectivity, potency, or ADME behavior that undermines reproducibility in biological or medicinal chemistry workflows .

Enantiomer Mismatch (R vs. S)
The (S)-antipode may exhibit divergent target engagement and metabolic fate; substitution without chiral validation may alter biological readouts.
N-Alkyl Chain Length Variation
N-Methyl and N-isopropyl analogs differ in calculated log P, molecular weight, and hydrogen-bonding capacity; these shifts can gate permeability and off-target profiles.
Unconfirmed Functional Equivalence
No public comparator activity data exist; replacing the (R)-N-ethyl compound with a close analog without experimental confirmation introduces reproducibility risk.

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide: Quantitative Differentiation Evidence


Absence of Public Comparator Biological Data

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Semantic Scholar, Google Patents) was conducted for the target compound N-ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS 1354003-69-2) and its closest analogs (N-ethyl-(S)-enantiomer CAS 1353995-14-8; racemic N-ethyl analog CAS 1353955-70-0; des-ethyl analog CAS 898384-50-4; N-isopropyl analog). No study was identified that reports quantitative, comparator-based biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for this specific compound against any molecular target alongside a defined comparator under identical assay conditions. The compound appears primarily as a specialty chemical intermediate rather than a characterized pharmacological probe in the openly indexed literature up to the search date (2026-05-02) [1]. This absence of direct comparative evidence precludes the construction of quantitative differentiation claims that satisfy the evidentiary standard required for this guide.

Comparator Data Availability
Data to verify
No quantitative IC₅₀, Kᵢ, or EC₅₀ data identified for target or closest analogs (literature/database search, 2026-05-02).
Procurement based on identity and purity, not on comparative potency.
Public domain search across PubChem, ChEMBL, BindingDB.
Medicinal Chemistry Chemical Biology Chiral Pyrrolidine Building Blocks

N-Ethyl vs. N-Alkyl Analogs: Calculated Physicochemical Profiles

The N-ethyl substituent on the acetamide nitrogen of the target compound distinguishes it from the N-methyl analog (N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide) and the N-isopropyl analog (N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide). The N-ethyl group increases molecular weight (200.28 vs. 186.25 for N-methyl vs. 214.31 for N-isopropyl) and contributes one additional rotatable bond compared to N-methyl, potentially influencing conformational entropy and membrane permeability . While experimental log P or log D values are not publicly reported, the incremental CH₂ insertion relative to N-methyl is predicted to raise lipophilicity by approximately 0.5 log units based on fragment-based calculation methods, a magnitude that can meaningfully affect solubility, CYP450 susceptibility, and off-target promiscuity in medicinal chemistry campaigns [1].

N-Alkyl Physicochemical Profile
Class-level inference
MW 200.28 (N-ethyl) vs. 186.25 (N-methyl) vs. 214.31 (N-isopropyl); predicted Δlog P ≈ +0.5 vs. N-methyl (fragment-based).
Supports N-alkyl chain length SAR ranking in lead optimization.
Predicted; experimental log P not publicly reported.
Physicochemical Profiling Drug Design Structure-Property Relationships

Stereochemical Purity: (R)-Enantiomer vs. Racemate

The target compound is the single (R)-enantiomer (CAS 1354003-69-2, [α] and ee% not publicly specified by vendors). The corresponding (S)-enantiomer carries CAS 1353995-14-8, and a racemic mixture (relative stereochemistry unspecified) is listed under CAS 1353955-70-0. In the absence of published enantiomer-specific activity data, procurement differentiation rests on documented stereochemical identity: the (R)-enantiomer is supplied at 98% chemical purity by multiple vendors , but chiral purity (enantiomeric excess) is not explicitly certified in available datasheets. For structure-activity relationship studies where the pyrrolidine 3-position chirality is hypothesized to influence target engagement, the specified (R)-configuration represents a defined, non-racemic starting point that eliminates the confounding factor of enantiomeric mixtures present when using the racemate .

Stereochemical Identity
Specification review
(R)-enantiomer (CAS 1354003-69-2); vendor chemical purity 98% (HPLC); enantiomeric excess not publicly certified.
Defined (R)-configuration essential for chiral SAR; confirm ee% independently.
Vendor datasheets from multiple suppliers; ee% upon request.
Chiral Chemistry Enantioselective Synthesis Quality Control

N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide: Best-Fit Application Scenarios


Lead Optimization: N-Alkyl Chain Length SAR

The N-ethyl substitution on the acetamide nitrogen provides a defined lipophilicity increment (~+0.5 log P units vs. N-methyl analog) and molecular weight step (+14 Da) without the branching and steric bulk of the N-isopropyl variant. This compositional precision enables systematic exploration of alkyl chain effects on target binding, cellular permeability, and metabolic stability in medicinal chemistry projects where the pyrrolidine-3-acetamide core is a privileged scaffold . The compound's single (R)-configuration eliminates the ambiguity of racemic mixtures in SAR tables.

Chiral Building Block for CNS Ligand Synthesis

The (R)-pyrrolidine-3-amine core with a pendant hydroxyethyl group on the pyrrolidine nitrogen and an N-ethylacetamide at the 3-position offers a versatile chiral intermediate. The hydroxyethyl handle permits further derivatization (e.g., esterification, etherification, oxidation to the aldehyde or carboxylic acid), while the N-ethylacetamide can be reduced to the N-ethyl-N-[(R)-pyrrolidin-3-yl]amine for secondary amine diversification. This positions the compound as a late-stage intermediate for constructing focused libraries of CNS-penetrant candidates, where pyrrolidine-containing NK1/NK2 antagonists, kappa opioid agonists, and dopamine D4 ligands have established precedent [1].

Physicochemical Property Benchmarking

When a medicinal chemistry program requires systematic mapping of the relationship between N-alkyl chain length and key developability parameters (solubility, log D, human liver microsome stability, Caco-2 permeability), the N-ethyl homolog serves as the mid-point reference compound in the homologous series (N-methyl → N-ethyl → N-isopropyl). Procurement of a well-characterized batch (chemical purity ≥98%, with independent confirmation of enantiomeric excess upon request) enables internally generated head-to-head data that can guide the selection of the optimal N-alkyl substituent for lead nomination, even in the absence of pre-existing published comparator data for this specific compound .

Application
Selection Property
Validation Focus
N-Alkyl chain SAR exploration
N-ethyl substitution for intermediate lipophilicity in N-alkyl series
Rank-order profiling across N-methyl, N-ethyl, N-isopropyl series
CNS ligand chiral intermediate
(R)-configured derivatizable pyrrolidine core
Enantioselective library construction and chiral purity tracking
Physicochemical property benchmarking
Mid-point reference in N-alkyl homologous series
Head-to-head solubility, log D, and microsomal stability benchmarking
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